molecular formula C11H5Cl2F3N4 B045692 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile CAS No. 120068-79-3

5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile

Cat. No.: B045692
CAS No.: 120068-79-3
M. Wt: 321.08 g/mol
InChI Key: QPZYPAMYHBOUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NMS-1286937, also known as Onvansertib, is a selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1). Polo-like kinase 1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis. NMS-1286937 has shown promising antitumor activity in preclinical models and is currently being investigated for its potential therapeutic applications in various cancers .

Preparation Methods

The synthesis of NMS-1286937 involves several steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts. Industrial production methods for NMS-1286937 are also proprietary, but they typically involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

NMS-1286937 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert NMS-1286937 into reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions can occur, where specific functional groups in the compound are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

NMS-1286937 has a wide range of scientific research applications, including:

Mechanism of Action

NMS-1286937 exerts its effects by selectively inhibiting Polo-like kinase 1. Polo-like kinase 1 is a key regulator of the cell cycle, and its inhibition leads to mitotic cell cycle block, inducing monopolar spindles that preclude chromosome segregation. This ultimately results in apoptosis, or programmed cell death, of tumor cells. The compound’s high specificity for Polo-like kinase 1 among a panel of 296 kinases, including other Polo-like kinase members, makes it a potent and selective inhibitor .

Comparison with Similar Compounds

NMS-1286937 is unique in its high specificity and potency as a Polo-like kinase 1 inhibitor. Similar compounds include:

    Volasertib: Another Polo-like kinase 1 inhibitor with similar mechanisms of action but different pharmacokinetic profiles.

    Rigosertib: A multi-kinase inhibitor that targets Polo-like kinase 1 among other kinases, but with less specificity compared to NMS-1286937.

    GSK461364: A Polo-like kinase 1 inhibitor with a different chemical structure and pharmacological properties.

NMS-1286937 stands out due to its high selectivity for Polo-like kinase 1 and its promising preclinical and clinical results .

Properties

IUPAC Name

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2F3N4/c12-7-1-5(11(14,15)16)2-8(13)10(7)20-9(18)3-6(4-17)19-20/h1-3H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZYPAMYHBOUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N2C(=CC(=N2)C#N)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391260
Record name 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120068-79-3
Record name 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120068-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120068793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.984
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-Pyrazole-3-carbonitrile, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.922
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-(2,6-dichloro-4-trifluoromethylphenylhydrazino)succinonitrile (0.323 g) and cupric chloride (0.175 g) was heated in chlorobenzene at 60° C. for 6 hours. After filtration and evaporation, the title compound and 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole were obtained as a 7:1 mixture. Column chromatography on silica gel eluting with dichloromethane gave the pure title compound, obtained as a mixture of syn and anti isomers, NMR (anti isomer) 3.6 (s, 2H), 7.57 (s, 2H), 8.82 (s, 1H, exchangeable with D2O), NMR (syn isomer) 3.56 (s, 2H), 7.59 (s, 2H), 8.27 (s, 1H, exchangeable with D2O).
Name
2-(2,6-dichloro-4-trifluoromethylphenylhydrazino)succinonitrile
Quantity
0.323 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
0.175 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ammonia (20 microliters of an 8% ammonia solution in water) was added to a mixture of the above 2-(2,6-dichloro-4—trifluoromethylphenylhydrazono)-succinonitrile (0.077 g) in ethanol (1 ml) and water (0.2 ml) at 0° C. After 10 minutes, the mixture was extracted (dichloromethane) and evaporated to give 5amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole (0.076 g, 97% yield). Purity 98% (by hplc).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(2,6-dichloro-4—trifluoromethylphenylhydrazono)-succinonitrile
Quantity
0.077 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 2-(2,6-dichloro-4-trifluoromethylphenylhydrazino)succinonitrile (0.323 g) and cupric chloride (0.175 g) was heated in chlorobenzene at 60° C. for 6 hours. After filtration and evaporation, the title compound and 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole were obtained as a 7:1 mixture. Column chromatography on silica gel eluting with dichloromethane gave the pure title compound, obtained as a mixture of syn and anti isomers, NMR (anti isomer) 3.6 (s, 2H), 7.57 (s, 2H), 8.82 (s, 1H, exchangeable with D2O), NMR (syn isomer) 3.56 (s, 2H), 7.59 (s, 2H), 8.27 (s, 1H, exchangeable with D2O).
Name
2-(2,6-dichloro-4-trifluoromethylphenylhydrazino)succinonitrile
Quantity
0.323 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
0.175 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 2-(2,6-dichloro-4-trifluoromethylphenylhydrazono)succinonitrile (1.0 g) and sodium bicarbonate (40 ml of a saturated aqueous solution) and dichloromethane (915 ml) was stirred at 20° C. for 3 hours at pH 9. Sodium carbonate solution was then added until the pH was 11 and the stirring continued overnight. A small amount of sodium hydroxide solution was added to give a pH of 12, followed three hours later by a small quantity of Aliquat 336 (trademark, tricaprylylmethylammonium chloride), and after 2 hours the reaction was complete. A dichloromethane extract was washed (water and brine), dried (sodium sulfate) and evaporated to give the title compound.
Name
2-(2,6-dichloro-4-trifluoromethylphenylhydrazono)succinonitrile
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
saturated aqueous solution
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
915 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods V

Procedure details

A mixture of 2-(2,6-dichloro-4-trifluoromethylphenylhydrazino)succinonitrile (0.323 g) and cupric chloride (0.175 g) was heated in chlorobenzene at 60° C. for 6 hours. After filtration and evaporation the title compound and 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole were obtained as a 7:1 mixture. Column chromatography on silica gel eluting with dichloromethane gave the pure title compound, obtained as a mixture of syn and anti isomers, NMR (anti isomer) 3.6(s,2H), 7.57(s,2H), 8.82(s,1H, exchangeable with D2O), NMR (syn isomer) 3.56(s,2H), 7.59(s,2H), 8.27(s,1H,exchangeable with D2O).
Name
2-(2,6-dichloro-4-trifluoromethylphenylhydrazino)succinonitrile
Quantity
0.323 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
0.175 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile
Reactant of Route 4
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile
Customer
Q & A

Q1: What is the structural characterization of 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile?

A: This compound is characterized by a pyrazole ring core substituted with various functional groups. X-ray diffraction studies have revealed its three-dimensional structure, showing the spatial arrangement of the phenyl ring, the pyrazole ring, and the substituent groups [, , ]. These studies are crucial for understanding the compound's interactions and potential applications.

Q2: What are the potential applications of this compound in materials science?

A: While specific applications aren't extensively detailed in the provided research, the presence of fluorine atoms within the molecule suggests potential for materials science applications. Fluorine incorporation often leads to unique chemical and physical properties []. Further research is needed to explore specific applications in this area.

Q3: How does this compound interact with fullerene molecules?

A: Computational studies using Density Functional Theory (DFT) have shown that this compound exhibits good absorption energy with fullerene, indicating a favorable interaction []. This interaction also enhances the Raman activity of the compound, suggesting potential applications in sensing or materials development.

Q4: How does the structure of this compound influence its reactivity?

A: The compound possesses five distinct functional groups: an amino group, a cyano group, a trifluoromethyl group, and two chlorine atoms []. These groups contribute to the molecule's reactivity and can participate in various chemical reactions. The relative positions of these groups, as revealed by X-ray diffraction studies, further influence the molecule's reactivity and interactions with other molecules [, , ].

Q5: What synthetic routes are available for preparing derivatives of this compound?

A: The provided research highlights several synthetic approaches. One method involves reacting the compound with acylisothiocyanates to yield thiourea derivatives []. Another method utilizes a sulfinylating agent like trifluoromethylsulfinic acid in the presence of an amine acid complex and a halogenating agent []. Researchers have also synthesized derivatives by reacting the compound with various aldehydes [, ].

Q6: Are there any known challenges in synthesizing or handling this compound?

A: Crystallographic studies often reveal large displacement parameters for the fluorine atoms within the molecule. This observation suggests potential challenges related to rotational disorder of the trifluoromethyl group, which could impact synthesis and characterization [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.